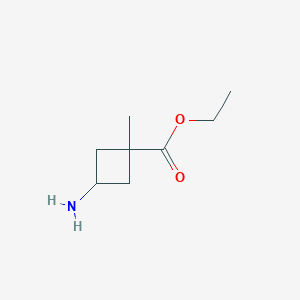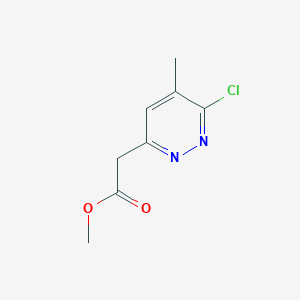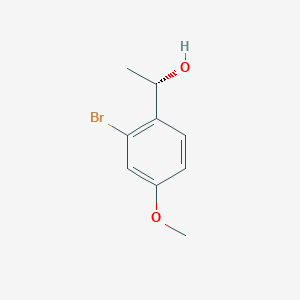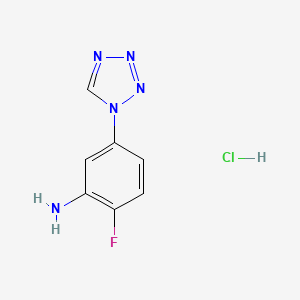![molecular formula C12H6ClNOS2 B1448263 5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride CAS No. 1706462-04-5](/img/structure/B1448263.png)
5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride
Overview
Description
5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride is a chemical compound with the CAS Number: 1706462-04-5 . It has a molecular weight of 279.77 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI Code is 1S/C12H6ClNOS2/c13-11(15)9-5-6-10(16-9)12-14-7-3-1-2-4-8(7)17-12/h1-6H .Scientific Research Applications
Synthesis and Characterization
The derivative of benzo[b]thiophene, such as 5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride, has been extensively studied for its potential in various scientific research areas. This compound has been found as a key precursor in the synthesis of a wide range of benzo[b]thiophene derivatives. These derivatives exhibit significant biological activities, demonstrating their potential in medicinal chemistry. For instance, the synthesis and characterization of new benzo[b]thiophene derivatives have been explored, highlighting their antibacterial, antifungal, and anti-inflammatory properties. The structural characterization of these compounds involves advanced techniques such as elemental analyses, IR, NMR, and Mass spectral studies, providing detailed insights into their chemical properties (Isloor, Kalluraya, & Sridhar Pai, 2010).
Electrochromic and Conductive Polymers
The chemical versatility of this compound facilitates its incorporation into novel polymer structures, leading to the development of materials with unique electrochromic and conductive properties. Research on thiazolo[5,4-d]thiazole-containing donor-acceptor type alternating copolymers showcases their significant electrochemical and electrochromic properties, making them suitable candidates for electrochromic devices. The study emphasizes the importance of thiophene and furan moieties in altering the optical properties of these copolymers, offering insights into their potential applications in smart windows and displays (Akpinar, Udum, & Toppare, 2013).
Antimicrobial and Analgesic Activities
Derivatives synthesized from this compound have been evaluated for their antimicrobial and analgesic activities. Studies demonstrate that these compounds exhibit significant potency against various bacterial strains and fungal infections, suggesting their potential as new therapeutic agents. The synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, followed by screening for antimicrobial and analgesic activities, underscores the compound's utility in developing new drugs (Kumara et al., 2009).
Photovoltaic and Semiconductor Applications
The application of this compound extends into the field of organic electronics, particularly in the development of photovoltaic materials. Studies involving the synthesis of novel polymers with this compound have shown promising results in improving the efficiency of polymer solar cells. The research focuses on the polymer's ability to facilitate close packing of polymer chains in the solid state, enhancing the photovoltaic performance and film morphology of solar cells (Helgesen et al., 2010).
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNOS2/c13-11(15)9-5-6-10(16-9)12-14-7-3-1-2-4-8(7)17-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPUMJLXVQEVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)
![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)

![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)
